

# Application Notes and Protocols for OTS186935 Trihydrochloride

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## Compound of Interest

Compound Name: OTS186935 trihydrochloride

Cat. No.: B15073903

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## Introduction

OTS186935 is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2), with a reported IC<sub>50</sub> of 6.49 nM.[1] As a histone methyltransferase, SUV39H2 is a key epigenetic regulator, primarily responsible for the di- and tri-methylation of histone H3 at lysine 9 (H3K9me<sub>2/3</sub>). This modification is a hallmark of heterochromatin formation and is associated with transcriptional repression.[2][3] Dysregulation of SUV39H2 has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. OTS186935 has demonstrated significant anti-tumor activity in preclinical models, including breast and lung cancer xenografts, by inducing apoptosis and modulating the DNA damage response.[4][5]

These application notes provide detailed protocols for the solubilization and use of **OTS186935 trihydrochloride** for both in vitro and in vivo research applications.

## Recommended Solvents and Solubility

There is limited specific solubility data available for the trihydrochloride salt of OTS186935. The following data is for the hydrochloride salt and should be used as a guideline. It is recommended to perform small-scale solubility tests with the trihydrochloride salt to confirm optimal conditions.

Table 1: Solubility of OTS186935 Hydrochloride in Various Solvents[6]

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
Water	50	95.73	Requires sonication
DMSO	25	47.86	Requires sonication
PBS	100	191.46	Clear solution, requires sonication

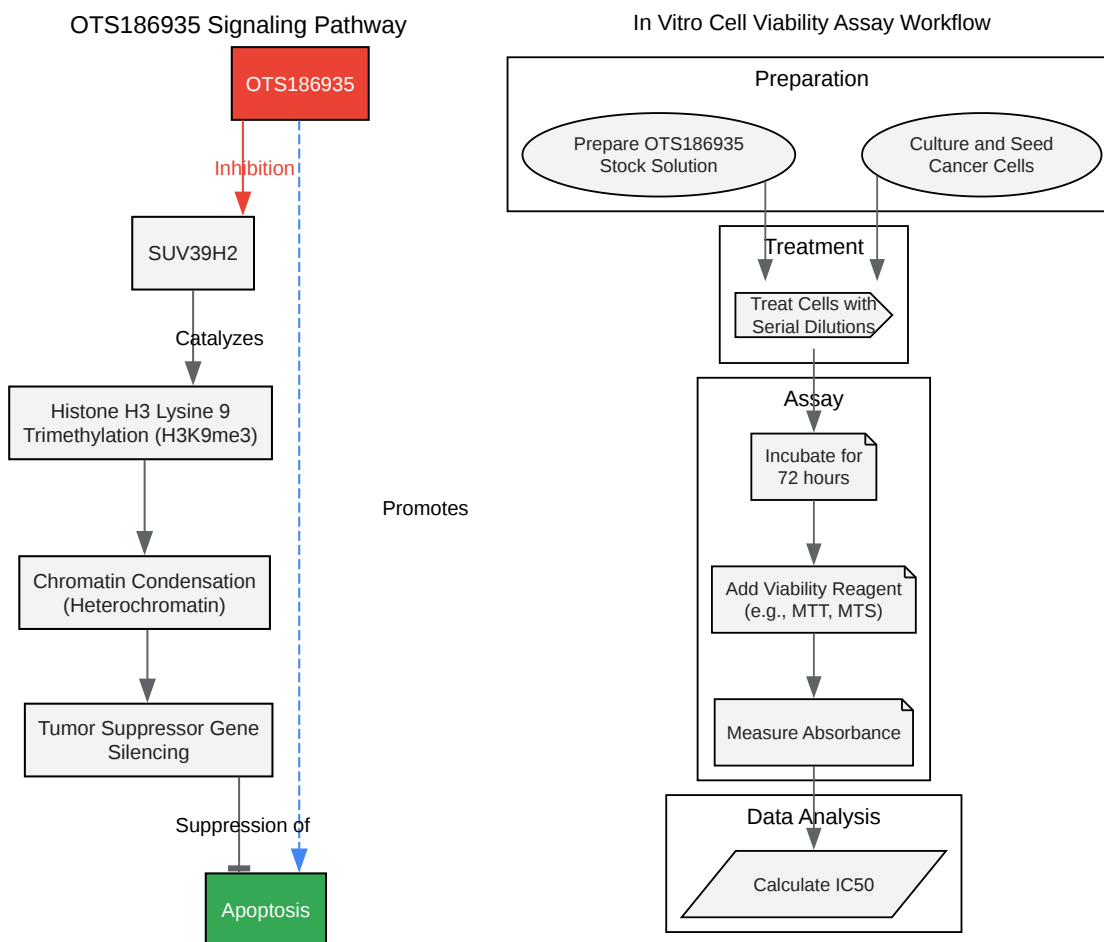
For in vivo formulations, complex solvent systems are often required to achieve the desired concentration and stability.

Table 2: In Vivo Formulations for OTS186935 Hydrochloride[6]

Formulation	Solubility (mg/mL)	Molar Concentration (mM)	Solution Appearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.08	3.98	Suspended solution
10% DMSO, 90% (20% SBE- $\beta$ -CD in Saline)	$\geq 2.08$	$\geq 3.98$	Clear solution
10% DMSO, 90% Corn Oil	$\geq 2.08$	$\geq 3.98$	Clear solution

## Signaling Pathway and Mechanism of Action

OTS186935 exerts its biological effects by inhibiting the catalytic activity of SUV39H2. This leads to a reduction in H3K9 trimethylation, a key epigenetic mark for gene silencing. The subsequent opening of the chromatin structure can lead to the re-expression of tumor suppressor genes and the induction of apoptosis.



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